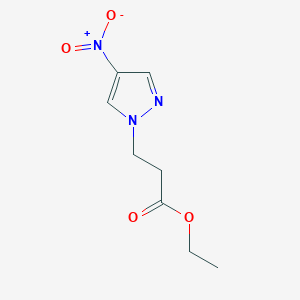

Ethyl 3-(4-nitropyrazol-1-yl)propanoate

Description

Ethyl 3-(4-nitropyrazol-1-yl)propanoate (CAS 512809-69-7, MFCD03074365) is a nitro-substituted pyrazole derivative with the molecular formula C₈H₁₁N₃O₄. It is characterized by a pyrazole ring bearing a nitro group at the 4-position and an ethyl propanoate side chain at the 1-position. This compound is synthesized via nitration of pyrazole precursors or substitution reactions, achieving a purity of up to 96% . Its nitro group confers electron-withdrawing properties, influencing reactivity in further functionalization, while the ester moiety enhances solubility in organic solvents. Applications include its use as a precursor in pharmaceuticals, agrochemicals, and bioconjugation reagents .

Properties

IUPAC Name |

ethyl 3-(4-nitropyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-2-15-8(12)3-4-10-6-7(5-9-10)11(13)14/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUQSGIUSVTNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-nitropyrazol-1-yl)propanoate typically involves the reaction of 4-nitropyrazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-nitropyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines or alcohols, base (e.g., sodium hydroxide).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: Ethyl 3-(4-aminopyrazol-1-yl)propanoate.

Substitution: Corresponding amides or esters.

Hydrolysis: 3-(4-nitropyrazol-1-yl)propanoic acid.

Scientific Research Applications

Ethyl 3-(4-nitropyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitropyrazol-1-yl)propanoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Pyridine-Based Derivatives

- Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) Structural Differences: Replace pyrazole with a nitropyridine core; compound 8b includes an additional chloro substituent. Synthesis: Prepared via nucleophilic substitution under reflux, yielding 50% and 45%, respectively . Properties: The nitro-pyridine core increases aromatic stability compared to pyrazole, while the chloro group in 8b enhances electrophilicity. Applications: Intermediate in heterocyclic drug synthesis (e.g., kinase inhibitors) .

Triazole Derivatives

- Ethyl 3-[4-chloromethyl-1H-1,2,3-triazol-1-yl]propanoate (4b) and Ethyl 3-azidopropanoate (2b) Structural Differences: Triazole ring replaces pyrazole; substituents include chloromethyl or azido groups. Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving >90% yields . Properties: Triazole rings improve metabolic stability; azido groups enable bioorthogonal click chemistry. Applications: Protein modification and bioconjugation .

Substituted Pyrazole Analogs

- Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate Structural Differences: Methoxy group at the 3-position alongside 4-nitro on pyrazole. Synthesis: Methoxylation via nucleophilic substitution, followed by nitration. Properties: Methoxy group reduces electron deficiency, altering reactivity in electrophilic substitutions .

- Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate Structural Differences: Iodo and methyl substituents replace nitro at the 4-position. Applications: Iodo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Complex Aryl-Substituted Derivatives

- Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate Structural Differences: Fluorophenyl and trichlorophenyl groups enhance steric bulk. Properties: Increased lipophilicity (logP ~3.5) improves membrane permeability. Applications: Investigated as a pesticidal or anti-inflammatory agent .

Data Table: Key Parameters of Ethyl 3-(4-Nitropyrazol-1-yl)propanoate and Analogs

Research Findings and Trends

- Reactivity: The nitro group in this compound facilitates reductions to amines, enabling access to diverse pharmacophores. In contrast, triazole analogs prioritize bioorthogonal reactivity .

- Synthetic Efficiency : Pyridine derivatives (45–50% yields) underperform compared to triazoles (>90%) due to harsher reaction conditions .

- Biological Activity : Fluorophenyl/trichlorophenyl derivatives exhibit enhanced bioactivity, likely due to halogen bonding interactions .

Biological Activity

Ethyl 3-(4-nitropyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a nitro-substituted pyrazole moiety, which is known for its role in enhancing biological activity through various mechanisms. The following sections will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Research indicates that compounds containing nitro groups can undergo bioreduction in microbial environments, leading to the formation of reactive intermediates that interact with cellular components such as DNA and proteins. This interaction can result in cytotoxic effects against various pathogens.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Bioreduction : The nitro group in the compound can be reduced to form reactive species that are capable of damaging cellular macromolecules.

- Intercalation with DNA : Some studies suggest that nitro-containing compounds can intercalate into DNA, disrupting replication and transcription processes.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound against various cancer cell lines. The results showed that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.

- Cancer Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

Table 2: Cytotoxicity Results

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nitro-pyrazole derivatives. Comparative studies have shown that variations in substituents significantly affect biological activity.

Table 3: Comparison of Related Compounds

| Compound Name | Biological Activity |

|---|---|

| This compound | Moderate antibacterial activity |

| Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl) | High anticancer activity |

| Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl) | Enhanced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.